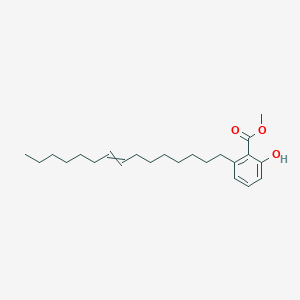
Methyl 2-hydroxy-6-(pentadec-8-EN-1-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-6-(pentadec-8-en-1-yl)benzoate is a chemical compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a long aliphatic chain attached to a benzoate core, which imparts unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-6-(pentadec-8-en-1-yl)benzoate typically involves the esterification of 2-hydroxy-6-(pentadec-8-en-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-(pentadec-8-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group on the benzoate ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the saturated derivative of the original compound.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxy-6-(pentadec-8-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-6-(pentadec-8-en-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl group on the benzoate ring can form hydrogen bonds with biological molecules, affecting their function. The aliphatic chain can interact with lipid membranes, potentially altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A hydroxybenzoic acid with a hydroxyl group at the ortho position.
Methyl Salicylate: The methyl ester of salicylic acid.
2-Hydroxy-6-(pentadec-10-en-1-yl)benzoic Acid: A similar compound with a different aliphatic chain configuration.
Uniqueness
Methyl 2-hydroxy-6-(pentadec-8-en-1-yl)benzoate is unique due to the specific positioning of the double bond in the aliphatic chain, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-hydroxy-6-pentadec-8-enylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(24)22(20)23(25)26-2/h8-9,16,18-19,24H,3-7,10-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQFEDJGDXFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708212 |
Source


|
| Record name | Methyl 2-hydroxy-6-(pentadec-8-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58682-65-8 |
Source


|
| Record name | Methyl 2-hydroxy-6-(pentadec-8-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














